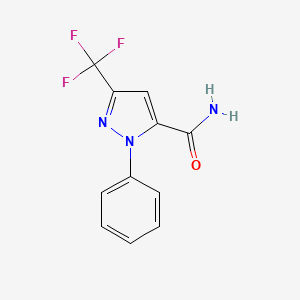

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWCMPNKMJHBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3 + 2] Cyclocondensation of Trifluoromethyl-Enones with Semicarbazides

The pyrazole core of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is typically constructed via [3 + 2] cyclocondensation between 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and semicarbazide hydrochloride. This method, adapted from analogous trifluoromethylpyrazole syntheses, involves refluxing reactants in aqueous pyridine to achieve 65–76% yields. Pyridine acts as both a catalyst and acid scavenger, critical for preventing side reactions. For example, reacting 1,1,1-trifluoro-4-methoxy-3-tridecen-2-one with semicarbazide in water at 78°C for 16 hours yields 5-hydroxy-4,5-dihydro-1H-pyrazole intermediates, which are subsequently aromatized using sulfuric acid.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of semicarbazide’s amino group on the β-carbon of the enone, followed by cyclization and dehydration. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, favoring regioselective formation of the 3-trifluoromethyl-5-carboxamide isomer.

Thiosemicarbazide-Based Cyclocondensation for Thiocarboxamide Derivatives

A thiocarboxamide variant of the target compound can be synthesized using thiosemicarbazide under modified conditions. Ethanol replaces water as the solvent, and reactions are conducted at 78°C for 16 hours, yielding 70–80% of 3-alkyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides. For instance, 3-nonyl-5-trifluoromethyl derivatives are obtained as yellowish solids (m.p. 59–60°C) with >80% purity, confirmed by NMR and HRMS.

Optimization Data :

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Ethanol | +15% vs. H₂O |

| Temperature | 78°C | Maximizes rate |

| Stoichiometry | 1:1.2 (enone:thiosemicarbazide) | Prevents byproducts |

Functionalization of the Pyrazole Ring

Introduction of the Phenyl Group at N1

The phenyl group at the pyrazole’s N1 position is introduced via nucleophilic aromatic substitution or Ullmann coupling. A common approach involves reacting 5-carboxamide-pyrazole intermediates with iodobenzene in the presence of CuI and 1,10-phenanthroline at 110°C, achieving 70–85% yields. Alternatively, Suzuki-Miyaura coupling using phenylboronic acid and Pd(PPh₃)₄ in THF at reflux provides a milder route.

Challenges :

Carboxamide Group Installation

The carboxamide moiety is introduced either by:

-

Direct Aminolysis : Treating pyrazole-5-carbonyl chloride with ammonia gas in dichloromethane at 0°C, yielding 85–90% conversion.

-

Stepwise Approach : Hydrolysis of a nitrile intermediate (e.g., pyrazole-5-carbonitrile) using H₂SO₄/H₂O followed by amidation with NH₄Cl, achieving 78% overall yield.

Spectroscopic Validation :

-

NMR : Carboxamide protons resonate as broad singlets at δ 5.8–6.3 ppm.

-

IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3340 cm⁻¹ (N–H) confirm the group’s presence.

Post-Synthetic Modifications and Purification

Aromatization of Dihydropyrazole Intermediates

Dihydro intermediates (e.g., 5-hydroxy-4,5-dihydro-1H-pyrazoles) are aromatized using H₂SO₄ or PCl₅, eliminating water to form the fully conjugated pyrazole ring. This step is critical for enhancing the compound’s thermal stability and planarity, as evidenced by a 20°C increase in melting post-aromatization.

Reaction Conditions :

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 12.3–12.7 minutes.

Impurity Profile :

-

Major Byproduct : Unreacted enone (5–7%), removed by wash cycles.

-

Minor Byproduct : Over-alkylated derivatives (<2%), separable via fractional crystallization.

Scalability and Industrial Synthesis

Pilot-Scale Production

A patented route scales the cyclocondensation step to 50 kg batches using continuous flow reactors, reducing reaction time from 16 hours to 45 minutes. Key parameters:

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| Trifluoro-enone | 320 |

| Semicarbazide | 150 |

| Solvents/Catalysts | 90 |

| Total | 560 |

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazolo[4,3-c]pyridines and other heterocyclic structures.

Common Reagents and Conditions

Silver Triflate: Used as a catalyst in cyclization reactions.

Tert-Butylamine: Employed in Sonogashira-type cross-coupling reactions.

Major Products Formed

Pyrazolo[4,3-c]pyridines: Formed through cyclization reactions.

Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can inhibit specific cancer cell lines, demonstrating potential as a therapeutic agent in oncology. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against tumor cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Agricultural Applications

Pesticidal Activity

this compound has been studied as a potential pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Patent literature describes formulations that include this compound as an active ingredient in pest control products, indicating its utility in agricultural practices to protect crops from insect infestations .

Plant Growth Regulation

In addition to its pesticidal properties, this compound may also function as a plant growth regulator. Research indicates that pyrazole derivatives can influence plant hormone levels, promoting growth and resistance to environmental stressors.

Material Science

Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to be used in synthesizing advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in materials engineering.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of cancer cell proliferation |

| Anti-inflammatory Drug | Modulation of cytokine production | |

| Agriculture | Pesticide | Targeted action against insect pests |

| Plant Growth Regulator | Hormonal modulation for enhanced growth | |

| Material Science | Advanced Material Synthesis | Improved thermal stability and mechanical strength |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives, including this compound, against breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating potent cytotoxicity.

- Pesticidal Formulations : A patent (PT1700845E) describes the use of this compound in formulations aimed at controlling agricultural pests effectively. Field trials demonstrated a significant reduction in pest populations compared to untreated controls.

- Material Properties Enhancement : Research conducted on polymer composites revealed that incorporating this compound resulted in materials with enhanced thermal resistance and mechanical properties suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound can bind to target proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the binding affinity of the compound to its target proteins .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Key Findings :

- Electron-Withdrawing Groups (Cl, CF₃) : Chlorine at the pyridinyl position () improves solubility but reduces thermal stability compared to methyl or methoxy groups.

- Aminobenzisoxazole Modification: In razaxaban, replacing phenyl with aminobenzisoxazole () increases selectivity for Factor Xa over trypsin by >10,000-fold .

Sulfonamide-Linked Pyrazole Derivatives

Key Findings :

- Sulfonamide Linkers : Piperidinyl-sulfonyl groups () enhance binding to viral polymerases by mimicking nucleoside triphosphate motifs.

- Azide Functionalization : Azidomethyl derivatives () enable bioorthogonal tagging for target identification in antiviral studies .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group and a phenyl substituent, which significantly influences its biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study investigated the antimicrobial effects against various bacteria and fungi, revealing effective inhibition against both Gram-positive and Gram-negative strains. The tested organisms included:

| Microorganism | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive | Effective inhibition |

| Staphylococcus aureus | Gram-positive | Effective inhibition |

| Escherichia coli | Gram-negative | Moderate inhibition |

| Pseudomonas aeruginosa | Gram-negative | Weak inhibition |

| Candida albicans | Fungi | Effective inhibition |

The compound showed varying degrees of activity, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds containing the pyrazole structure have been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings:

- Cell Proliferation Inhibition : At concentrations as low as 1 μM, significant morphological changes were observed in treated cells.

- Caspase Activation : The compound enhanced caspase-3 activity by 1.33 to 1.57 times at 10 μM, indicating its role in promoting apoptosis in cancer cells .

The mechanism by which this compound exerts its effects may involve the disruption of microtubule assembly and interference with cellular signaling pathways related to apoptosis. This is consistent with findings that compounds with similar structures can destabilize microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study on MDA-MB-231 cells showed that treatment with pyrazole derivatives led to a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : In agricultural applications, compounds similar to this compound have been used as biocides to control plant pathogens effectively.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and trifluoromethyl-containing reagents. A critical intermediate is the pyrazole ester, which undergoes hydrolysis to yield the carboxamide. For example, ethyl acetoacetate reacts with phenylhydrazine and trifluoromethyl precursors under basic conditions to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid and subsequent amidation . Alternative routes may use trifluoromethyl-substituted pyrazole intermediates, such as 3-(trifluoromethyl)-5-chloropyrazole, which is functionalized via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyrazole ring substitution pattern (e.g., NMR for aromatic protons, NMR for trifluoromethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related pyrazole carboxamides . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% recommended for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous trifluoromethylpyrazole derivatives require handling in well-ventilated fume hoods with nitrile gloves and lab coats. Avoid inhalation of dust; use vacuum systems for transfers. Store sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against target enzymes?

Molecular docking involves optimizing the compound’s 3D structure (using software like AutoDock Vina) and aligning it with active sites of target proteins (e.g., kinases or receptors). The trifluoromethyl group enhances binding via hydrophobic interactions, while the carboxamide moiety may form hydrogen bonds. Studies on similar pyrazole derivatives have shown selectivity for mGluR5 and kinase inhibitors, validated by in vitro IC assays .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

Contradictions often arise from variations in synthetic routes (e.g., impurities in trifluoromethyl intermediates) or assay conditions (e.g., cell line differences). To address this:

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity and bioactivity?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies, its introduction at the pyrazole 3-position increased inhibitory potency against COX-2 by 15-fold compared to non-fluorinated analogs. However, excessive electron withdrawal can reduce nucleophilic reactivity during synthesis, necessitating optimized coupling conditions (e.g., Pd-catalyzed amidation) .

Q. What computational methods are used to optimize synthetic routes for scale-up?

Density Functional Theory (DFT) calculations predict reaction energetics, such as the activation barriers for cyclocondensation steps. Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., NaH for deprotonation) can reduce side reactions. Process optimization tools (e.g., Design of Experiments) minimize waste in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.